N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide

Lipophilicity Membrane permeability Drug-likeness

Screening decks require compounds with predictable ADME properties for reproducible data. This sulfonamide (TPSA 108 Ų, LogP 3.15) sits closer to CNS drug space than dimethoxy analogs. • 9-fold higher predicted passive permeability for intracellular targets • Fsp³ 0.333-33% higher than dimethoxy analog-improves solubility & reduces promiscuity • Multi-supplier stocked at ≥90% purity with ≤1-week lead times; ¹H NMR & GC-MS spectra available for identity verification upon receipt.

Molecular Formula C18H22N2O6S
Molecular Weight 394.44
CAS No. 446028-71-3
Cat. No. B2610466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide
CAS446028-71-3
Molecular FormulaC18H22N2O6S
Molecular Weight394.44
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC
InChIInChI=1S/C18H22N2O6S/c1-3-25-17-10-5-14(13-18(17)26-4-2)11-12-19-27(23,24)16-8-6-15(7-9-16)20(21)22/h5-10,13,19H,3-4,11-12H2,1-2H3
InChIKeyJGIPUENMOZNSDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,4-Diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide Overview


N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide (CAS 446028-71-3) is a synthetic sulfonamide featuring a 3,4-diethoxyphenethylamine moiety linked to a 4-nitrobenzenesulfonyl group [1]. With a molecular weight of 394 Da, calculated LogP of 3.15, and topological polar surface area (TPSA) of 108 Ų, this compound occupies a distinctive physicochemical space among 4-nitrobenzenesulfonamide analogs [1]. It is stocked as a screening compound by multiple reputable suppliers, including Enamine (90% purity) and ChemDiv, and has a documented spectral fingerprint (¹H NMR in DMSO-d₆ and GC-MS) in the Wiley SpectraBase database [2].

Workflow
Screening compound procurement for intracellular or CNS targets
Selection
Verified spectral fingerprint (¹H NMR, GC-MS) enables identity QC
Use Context
Multi-supplier stocked with defined purity; may support high-throughput campaigns

Why N-[2-(3,4-Diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide Resists Substitution


Within the 4-nitrobenzenesulfonamide class, seemingly minor alterations to the phenethylamine substituent produce substantial shifts in key drug-likeness parameters that govern membrane permeability, metabolic stability, and target engagement. Replacing the 3,4-diethoxy motif with 3,4-dimethoxy or unsubstituted phenyl yields analogs that differ by up to 0.95 LogP units and 11 Ų in TPSA—differences that can translate into an order-of-magnitude shift in passive membrane flux and altered blood-brain barrier partitioning [1][2]. Simple generic substitution therefore risks selecting a compound with meaningfully different pharmacokinetic behavior and target-binding entropy, undermining the reproducibility of biological screening data.

Lipophilicity shift (predicted LogP difference) may alter membrane permeability predictions compared to dimethoxy or unsubstituted analogs.
TPSA and rotatable bond differences may shift blood-brain barrier partitioning and conformational sampling, affecting target-engagement profiles.
Fsp³ and developability profiles may not transfer; analog substitution risks different solubility and promiscuity behavior in assays.

N-[2-(3,4-Diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide: Evidence vs. Closest Analogs


Higher Lipophilicity Drives Predicted Membrane Permeability

The target compound exhibits a computed LogP of 3.15 [1], compared to an XLogP3 of 2.2 for the direct 3,4-dimethoxy analog N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide (CAS 321706-24-5) [2]. The LogD (pH 7.4) of the target compound is calculated at 2.99, indicating that the compound remains predominantly neutral and membrane-permeable at physiological pH .

Lipophilicity
Reported
Target LogP 3.15 vs. Analog 2.2
Δ +0.95 (~9× partition)
Reported lipophilicity context
Computed values; may influence cell-based assay potency
Lipophilicity Membrane permeability Drug-likeness

Reduced TPSA Predicts Superior Passive Permeability

The target compound has a TPSA of 108 Ų [1], which is 11 Ų lower than the 119 Ų calculated for the 3,4-dimethoxy analog [2]. Both values fall within the generally accepted threshold for oral bioavailability (<140 Ų) and CNS penetration (<90 Ų borderline), but the target compound's lower TPSA positions it closer to the optimal range for blood-brain barrier passage.

Polar Surface Area
Reported
TPSA 108 Ų (target) vs. 119 Ų
Δ -11 Ų
CNS partitioning review
Computed TPSA; classifies CNS penetration likelihood
Polar surface area Membrane permeability Blood-brain barrier

Higher Fsp³ Correlates with Improved Developability

The target compound (C₁₈H₂₂N₂O₆S) contains six sp³-hybridized carbons out of 18 total carbons, yielding an Fsp³ of 0.333. The dimethoxy analog (C₁₆H₁₈N₂O₆S) contains four sp³ carbons out of 16, yielding an Fsp³ of 0.25 [1]. Higher Fsp³ values have been statistically associated with improved solubility, reduced promiscuity, and higher clinical success rates in medicinal chemistry campaigns [2].

Fsp³ (Developability)
Reported
Fsp³ 0.333 (target) vs. 0.25 (analog)
33% relative increase
Reported developability context
Higher Fsp³ associated with improved solubility and lower promiscuity
Fsp3 Developability Clinical success rate

Increased Conformational Flexibility May Favor Induced-Fit Binding

The target compound possesses 9 rotatable bonds [1], compared to 7 for the dimethoxy analog [2]. While higher rotatable bond counts generally penalize oral bioavailability (Veber rules suggest ≤10), the increase from 7 to 9 remains within acceptable limits while providing greater conformational sampling that can be advantageous for targets requiring induced-fit recognition.

Rotatable Bonds
Reported
9 rot. bonds (target) vs. 7 (analog)
Δ +2
Conformational flexibility context
May favor induced-fit binding; remains within Veber limits
Conformational flexibility Rotatable bonds Entropy

Verified Spectral Fingerprint Enables Rapid Identity Confirmation

The compound has a deposited ¹H NMR spectrum (DMSO-d₆) and GC-MS spectrum in the Wiley SpectraBase reference database [1], providing a verified spectral fingerprint. This contrasts with many close analogs that lack publicly accessible reference spectra, complicating independent identity verification upon receipt.

Spectral QC
Reported
¹H NMR (DMSO-d₆) and GC-MS spectra in SpectraBase
Identity verification context
Enables immediate receipt QC; reduces screening delays
Quality control Spectral characterization Procurement verification

Multi-Supplier Availability with Defined Purity Ensures Reproducible Procurement

The compound is stocked by Enamine Ltd. (Ukraine) at 90% purity across multiple pack sizes (1 mg to 10 mg) with a 5-day lead time, and by ChemDiv (USA) with 30 mg available and a 1-week ship time [1]. This multi-supplier redundancy ensures competitive pricing and mitigates single-supplier dependency risks.

Procurement
Reported
Enamine (90%, 1–10 mg); ChemDiv (30 mg)
≤1 week lead time
Supply reliability context
Multi-supplier reduces single-source risk; defined purity
Commercial availability Purity Supply chain

Recommended Application Scenarios for N-[2-(3,4-Diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide


CNS Screening Libraries Requiring BBB Penetration

With a TPSA of 108 Ų—11 Ų lower than the dimethoxy analog—and a LogP of 3.15, this compound sits closer to the optimal CNS drug space (TPSA < 90 Ų, LogP 2–4) than its closest comparator [1][2]. Procurement teams building CNS-focused screening decks should prioritize this compound over the dimethoxy analog when predicted blood-brain barrier penetration is a selection criterion, as the lower TPSA and higher LogP both favor passive CNS entry.

Intracellular Target Screening Requiring Enhanced Membrane Flux

The +0.95 LogP differential relative to the dimethoxy analog predicts roughly 9-fold higher passive membrane permeability [1][2]. This makes the target compound a superior choice for phenotypic screens or target-based assays where the binding site is intracellular (e.g., kinases, nuclear receptors, mitochondrial targets), as higher intracellular concentrations are more likely to be achieved at equivalent extracellular dosing.

Hit-Expansion Libraries Prioritizing Higher Fsp³ and Developability

With an Fsp³ of 0.333—33% higher than the dimethoxy analog's 0.25—this compound aligns with medicinal chemistry trends linking higher Fsp³ to improved solubility, reduced promiscuity, and enhanced clinical success rates [1][2]. It is a strategically valuable inclusion in hit-expansion libraries where downstream developability is a key criterion, offering a more three-dimensional scaffold than flatter, less saturated analogs.

QC-Verified Procurement for High-Throughput Screening Campaigns

The compound benefits from multi-supplier commercial availability (Enamine, ChemDiv), defined purity (≥90%), short lead times (≤1 week), and publicly available reference spectra (¹H NMR, GC-MS) for immediate identity verification upon receipt [1][2][3]. For screening campaigns operating under compressed timelines, this combination of rapid procurement and built-in QC reduces the risk of delays caused by identity or purity discrepancies that frequently plague custom-synthesized analogs.

Application
Selection Property
Validation Focus
CNS partitioning screening
TPSA below 110 Ų and LogP 2–4 predicted CNS favorability
Blood-brain barrier permeability assays
Intracellular target screening
Higher predicted membrane flux may support cellular uptake
Cell-based permeability and potency assays
Hit-expansion screening
Higher fraction sp³ carbons (Fsp³) correlates with developability
Solubility and off-target promiscuity profiling
High-throughput screening procurement
Defined purity with reference spectra and multi-supplier
Identity and purity QC upon receipt
Quote Request

Request a Quote for N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.